

Preclinical Profile of SRT2104: A Sirtuin 1 Activator

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Compound of Interest

Compound Name: SRT 2104

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SRT2104 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a second-generation sirtuin-activating compound (STAC), SRT2104 has demonstrated enhanced potency and selectivity compared to first-generation activators like resveratrol.^[1] This technical guide provides a comprehensive overview of the preclinical research findings on SRT2104, focusing on its mechanism of action, efficacy in various disease models, and key experimental data.

Core Mechanism of Action: SIRT1 Activation

SRT2104 allosterically activates SIRT1, a class III histone deacetylase. This activation enhances the deacetylation of a wide range of protein substrates, thereby modulating numerous downstream signaling pathways.^[2] The activation of SIRT1 by SRT2104 has been shown to mimic some of the beneficial effects of caloric restriction. The interaction between SRT2104 and SIRT1 occurs within a hydrophobic pocket of the enzyme, leading to a more stable and active conformation.^[2]

Preclinical Efficacy in Disease Models

SRT2104 has been investigated in a variety of preclinical models, demonstrating therapeutic potential across a range of diseases, including neurodegenerative disorders, metabolic diseases, inflammatory conditions, and muscular dystrophy.

Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases, SRT2104 has shown promising neuroprotective effects.

- **Huntington's Disease (HD):** In the N171-82Q mouse model of HD, chronic dietary administration of SRT2104 led to improved motor function and a significant extension of survival.[\[1\]](#)
- **Ischemia/Reperfusion Injury:** In a murine model of retinal ischemia/reperfusion injury, intravitreal injection of SRT2104 protected against neuronal damage by enhancing SIRT1-mediated deacetylation and suppressing apoptosis and neuroinflammation.[\[3\]](#)

Metabolic Disorders

SRT2104 has been shown to improve several markers of metabolic health in animal models.

- **Type 2 Diabetes:** In diabetic mouse models, SRT2104 treatment improved endothelial function and reduced markers of oxidative stress and inflammation.[\[1\]](#) One study in diabetic mice reported a 3.79-fold increase in aortic SIRT1 protein levels after 24 weeks of treatment.[\[1\]](#)
- **Aging and Longevity:** In mice fed a standard diet, long-term supplementation with SRT2104 extended both mean and maximal lifespan.[\[4\]](#) This was accompanied by improvements in insulin sensitivity, bone mineral density, and motor coordination.[\[4\]](#)

Inflammatory and Musculoskeletal Disorders

The anti-inflammatory properties of SRT2104 have been demonstrated in various models.

- **Psoriasis:** Preclinical studies have shown that SRT2104 can attenuate cytokine production, suggesting a potential therapeutic role in inflammatory skin conditions like psoriasis.[\[5\]](#)[\[6\]](#)

- Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, SRT2104 treatment improved muscle function and exercise capacity.[7] It also demonstrated anti-inflammatory, anti-fibrotic, and pro-regenerative effects in dystrophic muscle.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of SRT2104.

Disease Model	Animal Model	SRT2104 Dose & Administration	Key Quantitative Findings	Reference
Huntington's Disease	N171-82Q Mice	0.5% in diet	Improved motor performance (balance beam), extended survival	[1]
Type 2 Diabetes	Streptozotocin-induced diabetic mice	100 mg/kg/day in diet for 24 weeks	3.79-fold increase in aortic SIRT1 protein	[1]
Aging	C57BL/6J mice on standard diet	100 mg/kg/day in diet	9.7% increase in mean lifespan, 4.9% increase in maximum lifespan	[4]
Duchenne Muscular Dystrophy	mdx mice	100 mg/kg/day in diet for 12 weeks	Improved treadmill performance (increased time to exhaustion)	[7]
Retinal Ischemia/Reperfusion	Murine model	200 pmol intravitreal injection	Partial restoration of retinal function, reduced cell apoptosis	[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

SIRT1 Activity Assay

A common method to measure SIRT1 activity involves the use of a fluorometric assay.

Protocol:

- Prepare cell or tissue lysates containing SIRT1.
- Incubate the lysate with a fluorogenic acetylated peptide substrate and NAD⁺.
- In the presence of active SIRT1, the acetyl group is removed from the peptide.
- A developing solution is added, which releases the fluorophore from the deacetylated peptide.
- The fluorescence is measured using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm).
- SRT2104 is added to the reaction mixture to determine its effect on SIRT1 activity, with appropriate vehicle controls.

In Vivo Huntington's Disease Mouse Model

Animal Model: N171-82Q transgenic mice, which express a mutant form of the human huntingtin protein.

Drug Administration: SRT2104 is incorporated into the standard rodent chow at a concentration of 0.5% (w/w). The medicated diet is provided ad libitum.

Behavioral Testing (Balance Beam):

- Mice are trained to traverse a narrow wooden beam to a platform.
- The time taken to cross the beam and the number of foot slips are recorded.

- Testing is typically performed at multiple time points to assess the progression of motor deficits.

In Vivo Duchenne Muscular Dystrophy Mouse Model

Animal Model:mdx mice, which have a spontaneous mutation in the dystrophin gene.

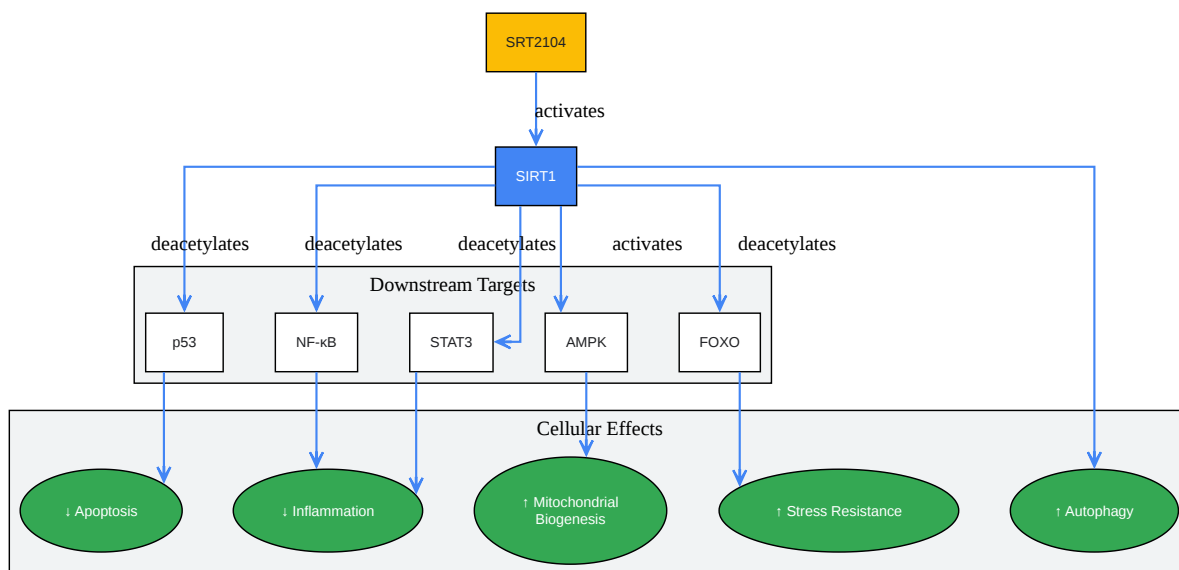
Drug Administration: SRT2104 is mixed into the powdered standard diet at a concentration to achieve a daily dose of approximately 100 mg/kg of body weight.

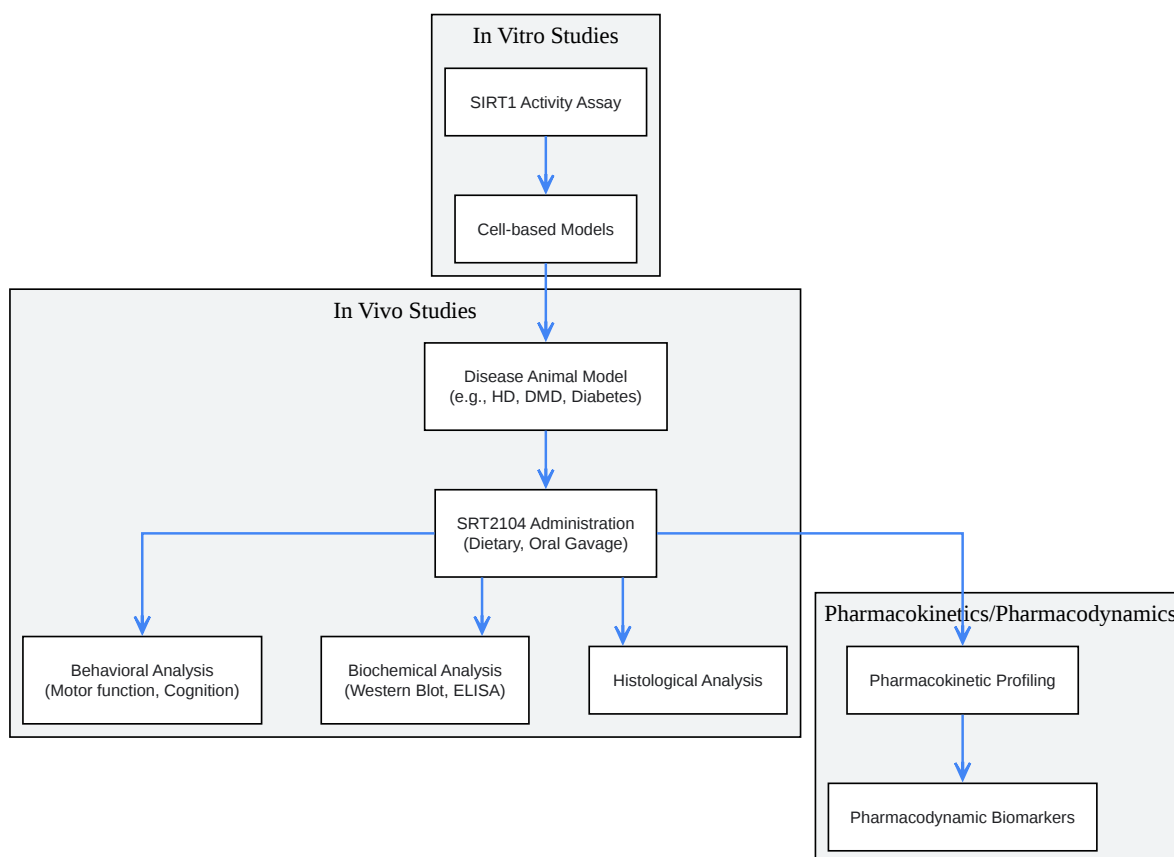
Treadmill Exhaustion Test:

- Mice are acclimated to the treadmill apparatus.
- The test begins at a low speed, which is gradually increased.
- The time to exhaustion, defined as the point at which the mouse remains on the electric shock grid for a set period, is recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by SRT2104 and a typical experimental workflow for its preclinical evaluation.





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